molecular formula C11H19N3O4S2 B6518996 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1015896-67-9

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No. B6518996
CAS RN: 1015896-67-9
M. Wt: 321.4 g/mol
InChI Key: NMHIJZCXYNUDMA-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (MSPP) is an organic compound that has been used in a variety of scientific research applications. MSPP is a versatile molecule that can be used to synthesize a range of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other products. MSPP has a wide range of applications in chemical and biochemical research, as well as in the development of new drugs and other products.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have investigated the antileishmanial potential of pyrazole derivatives. Notably, compound 13 exhibited remarkable activity against Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study further supported its efficacy.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, demonstrated significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .

Catalytic Applications

Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties. These ligands, derived from (3,5-dimethyl-1H pyrazol-1-yl)methanol A, were investigated in the oxidation reaction of catechol to o-quinone. Their potential as catalysts underscores the versatility of pyrazole scaffolds .

Multicomponent Synthesis

The pyrazole nucleus can be synthesized using various strategies, including multicomponent approaches. Researchers have explored dipolar cycloadditions, cyclocondensation with hydrazine and carbonyl systems, and heterocyclic-based methods. These synthetic routes enable the creation of diverse pyrazole derivatives .

Biological Studies Beyond Parasitic Diseases

While the primary focus has been on parasitic diseases, it’s worth exploring other biological applications. Researchers may investigate the effects of this compound on cell lines, enzymatic pathways, or other relevant targets.

properties

IUPAC Name

1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-9-11(10(2)14(12-9)19(3,15)16)20(17,18)13-7-5-4-6-8-13/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHIJZCXYNUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

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